molecular formula C12H8F3NO2S B5767203 2,5-difluoro-N-(2-fluorophenyl)benzenesulfonamide

2,5-difluoro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B5767203
M. Wt: 287.26 g/mol
InChI Key: ZENQBMZOVNVSAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those with fluorine substitutions like 2,5-difluoro-N-(2-fluorophenyl)benzenesulfonamide, involves various chemical pathways. For instance, Pal et al. (2003) described the synthesis of 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety, highlighting the importance of fluorine substitution for achieving selectivity and potency in cyclooxygenase-2 inhibition (Pal et al., 2003). Additionally, Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), demonstrating the role of sterically demanding electrophilic fluorinating agents in enhancing enantioselectivity (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds like this compound is crucial for their biological activity and chemical reactivity. Studies such as those by Mohamed-Ezzat et al. (2023) on related compounds emphasize the significance of π–π interactions and hydrogen-bonding in forming stable crystal structures, which can influence the compound's properties and applications (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds involves various reactions, including nucleophilic aromatic substitution and electrophilic fluorination. Ismalaj et al. (2016) discussed the electrophilic introduction of the (benzenesulfonyl)difluoromethylsulfanyl group, showcasing the versatility of fluorine-containing compounds in chemical synthesis (Ismalaj et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. Research on related compounds provides insights into how structural elements like fluorine substitutions affect these properties, contributing to their application potential in various fields.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards different chemical reagents, are key to understanding its behavior in chemical reactions and biological systems. Studies on fluorinated benzenesulfonamides highlight the impact of fluorine atoms on enhancing carbonic anhydrase inhibition and modifying sulfonamide acidity, which can be crucial for designing more effective inhibitors (Blackburn & Türkmen, 2005).

properties

IUPAC Name

2,5-difluoro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-8-5-6-10(15)12(7-8)19(17,18)16-11-4-2-1-3-9(11)14/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENQBMZOVNVSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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